1-(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-2-环己基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone” is a complex organic molecule. It is related to a class of compounds known as triazolopyrimidines . These compounds are known for their broad spectrum of biological activities, including anticancer activity .
科学研究应用
抗菌活性
已合成与指定化学物质相似的化合物并测试其抗菌活性。一些衍生物已显示出针对各种微生物的良好或中等活性,表明在开发新的抗菌剂方面具有潜在用途。例如,Bektaş 等人(2007 年)合成了具有抗菌特性的 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物 (Bektaş et al., 2007).
抗肿瘤和抗癌活性
多项研究报告了具有哌嗪酰胺部分的 1,2,4-三嗪衍生物的合成,显示出潜在的抗癌活性。例如,Yurttaş 等人(2014 年)研究了衍生物对乳腺癌细胞的抗增殖作用 (Yurttaş et al., 2014).
抗高血压药
一些与所讨论化学物质在结构上相关的 1,2,4-三唑并[1,5-α]嘧啶已对其降压活性进行了评估。4-甲基-2-(4-酰基哌嗪-1-基)-1,2,4-三唑并[1, 5-α]嘧啶-7(4H)-酮-6-羧酸乙酯等化合物已显示出有希望的活性 (Bayomi 等人,1999).
杀虫和杀菌活性
陈和史(2008、2009 年)的研究表明,一些 1,2,3-三唑并[4,5-d]嘧啶-7-亚胺表现出中等至弱的杀菌和杀虫活性。这表明在农业或害虫防治方面具有潜在应用 (Chen & Shi, 2008), (Chen & Shi, 2009).
合成与晶体结构分析
已对与指定化学物质在结构上相关的化合物的合成和晶体结构进行了研究。这些研究有助于了解此类化合物的化学和物理性质,这在药物设计和材料科学中至关重要。一个例子是 Repich 等人(2017 年)关于 N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺的合成和晶体结构的工作 (Repich et al., 2017).
抗菌活性
已合成含哌嗪基团的化合物并测试其抗菌活性。胡等(2007 年)合成了在体外表现出潜在抗菌活性的新化合物,这可能有利于开发新的抗菌药物 (Hu et al., 2007).
具有预期微生物活性的杂环合成
对新的功能化稠合杂环的合成进行的研究显示出微生物活性的潜力。这项研究,例如 Mohamed 等人(2017 年)的研究,有助于发现具有潜在医学应用的新化合物 (Mohamed et al., 2017).
未来方向
The future directions for research on this compound could involve further exploration of its potential biological activities, particularly its potential anticancer activity . Additionally, further studies could be conducted to fully elucidate its synthesis, molecular structure, and mechanism of action.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2’s kinase activity, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression at the G0/G1 stage . The compound also induces apoptosis within cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
生化分析
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone has been found to interact with various enzymes and proteins . It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 has been confirmed through molecular docking simulations, which showed a good fit into the CDK2 active site through essential hydrogen bonding .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It has been observed to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone exerts its effects through various mechanisms. It has been found to inhibit the enzymatic activity of CDK2/cyclin A2, which is crucial for cell proliferation . The compound’s binding interactions with CDK2 have been confirmed through molecular docking simulations .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities against certain cell lines remain significant over time .
属性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclohexylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZJHTYDLMSTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。